3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Overview
Description
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, with a benzylsulfanyl group at the 3-position and an ethyl group at the 5-position. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the condensation of isatin derivatives with thiosemicarbazide, followed by cyclization and subsequent functionalization. One common method includes the following steps:
Condensation: Isatin is reacted with thiosemicarbazide in the presence of glacial acetic acid to form 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol.
Cyclization: The intermediate is then cyclized under reflux conditions to yield the triazinoindole core structure.
Functionalization: The benzylsulfanyl and ethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as benzyl chloride and ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylsulfanyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl chloride, ethyl iodide, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazinoindole derivatives.
Substitution: Various substituted triazinoindole derivatives.
Scientific Research Applications
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways:
Iron Chelation: The compound binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis.
Enzyme Inhibition: Acts as an inhibitor of urease, preventing the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of urease-producing bacteria.
Comparison with Similar Compounds
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can be compared with other triazinoindole derivatives:
Similar Compounds: 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, 3-hydrazino-4H-[1,2,4]triazino[5,6-b]indol-4-amine.
Uniqueness: The presence of the benzylsulfanyl and ethyl groups imparts unique chemical properties and biological activities, distinguishing it from other triazinoindole derivatives.
Properties
IUPAC Name |
3-benzylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-22-15-11-7-6-10-14(15)16-17(22)19-18(21-20-16)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHUXPBSFWTGTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415480 | |
Record name | 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112800-84-7 | |
Record name | 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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